2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(8-10-5-6-13-14(7-10)21-9-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-7H,1-4,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRKUHEAMWOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzo[d][1,3]dioxole moiety with a tetrahydrobenzo[c]isoxazole unit. The molecular formula is , and its molecular weight is approximately 316.36 g/mol. The presence of these functional groups is hypothesized to contribute to its biological activities.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- EGFR Inhibition : Similar compounds have shown activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to decreased tumor growth and survival.
- Mitochondrial Pathway Modulation : The compound may influence mitochondrial apoptosis pathways by altering the expression of proteins such as Bax and Bcl-2, which are critical in regulating cell death.
Anticancer Efficacy
Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxol-5-yl moiety exhibit significant anticancer properties. For example:
- Cytotoxicity Assays : In a study involving various cancer cell lines (HepG2, HCT116, MCF-7), compounds similar to this compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance:
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor survival .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiourea Derivatives : A series of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that many derivatives exhibited potent anticancer activity without significant toxicity to normal cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to EGFR and other targets implicated in cancer biology, providing a rational basis for their observed anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole and Benzisoxazole Derivatives
- 4H-Chromen-4-ones (5a–e): Derived from tetrahydrobenzo[c]isoxazole via Baker-Venkataraman rearrangement, these compounds exhibit pyran-4-one structures. Unlike the acetamide-linked target compound, their biological activity is tied to the chromenone system’s electron-deficient aromatic ring, which may interact with kinase ATP-binding pockets .
- N-(5-Benzoyl-4-phenylthiazol-2-yl)acetamide (5b) : Shares the benzodioxole-acetamide motif but replaces the tetrahydrobenzoisoxazole with a thiazole ring. This substitution alters electronic properties (thiazole’s sulfur atom vs. isoxazole’s oxygen) and may influence solubility and target selectivity .
Thiophene and Thiadiazole Analogs
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamides (21b, 23–25b): These analogs replace the isoxazole with a thiophene ring. Cytotoxicity against H1299 lung cancer cells was reported, though specific IC50 values are unavailable .
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenylthiadiazol-2-ylidene]benzamides (8a–c): These thiadiazole derivatives lack the benzodioxole moiety but retain acetamide linkages. Their planar thiadiazole rings enable π-π stacking interactions with biological targets, contrasting with the non-planar tetrahydrobenzoisoxazole in the target compound .
Triazole and Imidazotriazole Derivatives
- 2-((7-(p-Tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (K-22) : Features a sulfur-linked imidazotriazole instead of benzisoxazole. The imidazotriazole’s fused bicyclic system introduces steric bulk, which may hinder binding to flat binding sites compared to the more flexible tetrahydrobenzoisoxazole .
- 4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamides : These compounds replace benzodioxole with a thiazolidinedione ring, introducing hydrogen-bonding capabilities via the dioxo group. This modification is associated with antidiabetic activity, diverging from the target compound’s unexplored therapeutic profile .
Q & A
Q. What are the key structural features influencing the bioactivity of this compound, and how do they interact with biological targets?
The compound’s bioactivity is attributed to its hybrid structure:
- Benzo[d][1,3]dioxole moiety : Enhances pharmacokinetic properties (e.g., membrane permeability) and may interact with enzymes like cytochrome P450 .
- 4,5,6,7-Tetrahydrobenzo[c]isoxazole : Provides rigidity to the scaffold, potentially influencing target binding specificity (e.g., GABA receptors or kinase inhibition) .
- Acetamide linker : Facilitates hydrogen bonding with amino acid residues in target proteins, as observed in similar thioacetamide derivatives .
Methodological Insight : Use X-ray crystallography or molecular docking to map interactions between these groups and target proteins. For preliminary screening, employ surface plasmon resonance (SPR) to assess binding affinity .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
Synthesis Steps :
Benzodioxole intermediate preparation : React 3,4-methylenedioxyphenol with chloroacetyl chloride in DMF, catalyzed by triethylamine (TEA) .
Isoxazole ring formation : Cyclize the intermediate with hydroxylamine under reflux in ethanol .
Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the benzodioxole and isoxazole moieties .
Q. Purification :
- Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Final purification via HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Case Example : Discrepancies in antimicrobial efficacy (e.g., vs. 10) may arise from:
- Substituent effects : Minor structural variations (e.g., chloro vs. methoxy groups) alter target binding .
- Assay conditions : Differences in bacterial strains or incubation times affect MIC values.
Q. Resolution Strategy :
- Perform comparative SAR studies using analogs with controlled substituents.
- Standardize assays (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What computational methods are suitable for predicting the compound’s metabolic stability and toxicity?
Approaches :
- ADMET Prediction : Use tools like SwissADME to assess solubility, CYP inhibition, and blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate electron distribution in the benzodioxole ring to predict oxidation susceptibility .
- Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Validation : Cross-reference computational results with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Q. How should researchers design experiments to evaluate neuropharmacological effects?
Experimental Design :
Q. Data Analysis :
- Apply ANOVA for dose-response comparisons.
- Use LC-MS/MS to quantify brain tissue concentrations post-administration .
Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?
Common Issues :
- Ring-opening reactions under acidic conditions.
- Unwanted substitutions at the C-5 position.
Q. Optimization :
- Use protecting groups (e.g., Boc for amines) during derivatization.
- Conduct reactions in anhydrous DMF at 0–5°C to suppress side pathways .
Q. How can researchers validate the compound’s mechanism of action in cancer models?
Methodology :
- Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
- Kinase inhibition assays : Screen against a panel of 100+ kinases using mobility shift assays .
- Xenograft models : Compare tumor volume reduction in nude mice (treatment vs. control) with immunohistochemical analysis of proliferation markers (e.g., Ki-67) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
